p-Tolyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible (in ethanol)

Synonyms

Canonical SMILES

Studies on Chemical Reactions

- Fries Rearrangement: p-Tolyl acetate is a substrate used in studies of the Fries rearrangement, a chemical reaction that converts acylated aromatic compounds into isomeric hydroxyaryl ketones. Researchers have investigated the use of various catalysts, including zeolites, to improve the efficiency and selectivity of this reaction. Source: Sigma-Aldrich product page for p-Tolyl acetate:

Organic Synthesis

- Total Synthesis of (−)-Incrustoporin: p-Tolyl acetate has been used as a starting material in the total synthesis of (−)-incrustoporin, a natural product with potential anti-cancer properties. This research demonstrates the potential utility of p-Tolyl acetate as a building block in the synthesis of complex organic molecules. Source: Sigma-Aldrich product page for p-Tolyl acetate:

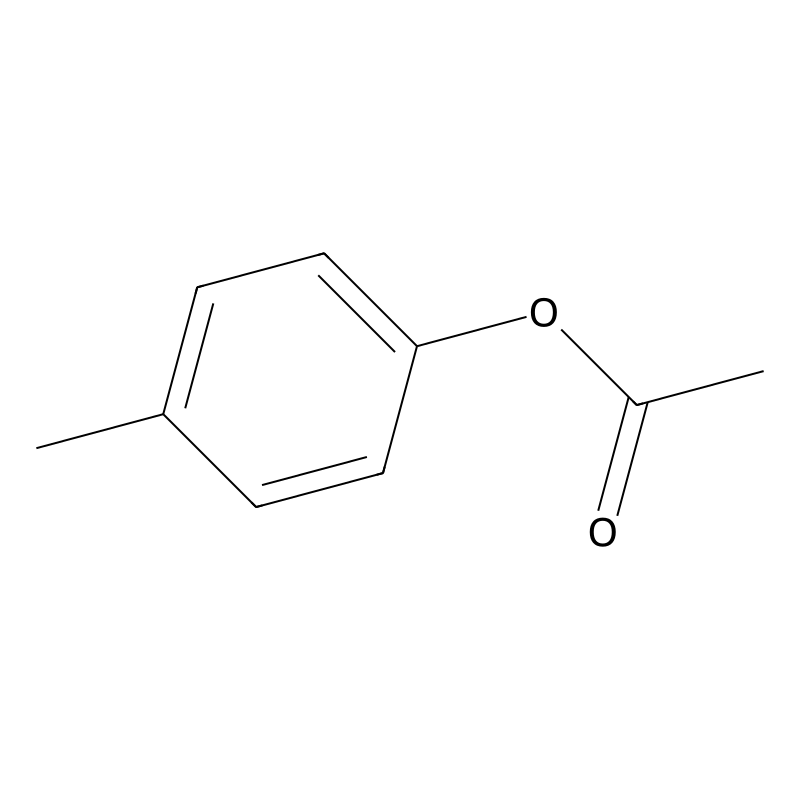

p-Tolyl acetate, also known as para-tolyl acetate, is an organic compound with the chemical formula C₉H₁₀O₂. It is classified as a benzoate ester and is derived from para-cresol (p-cresol) and acetic acid. This compound appears as a colorless liquid with a sweet, floral odor, making it a useful ingredient in fragrances and flavorings. Its structure features a tolyl group attached to an acetate functional group, which contributes to its chemical properties and applications in various fields .

- Hydrolysis: In the presence of water and an acid or base catalyst, p-tolyl acetate can hydrolyze to form p-cresol and acetic acid.

- Fries Rearrangement: This reaction involves the rearrangement of p-tolyl acetate in the presence of aluminum chloride, yielding o-hydroxyketone as the primary product. This reaction showcases the compound's reactivity under specific conditions .

- Esterification: p-Tolyl acetate can also be synthesized through esterification reactions involving p-cresol and acetic anhydride or acetic acid, typically catalyzed by an acid .

Research indicates that p-tolyl acetate exhibits low toxicity and is generally recognized as safe for use in consumer products. Studies have evaluated its potential genotoxicity, reproductive toxicity, and local respiratory toxicity, concluding that it does not pose significant health risks at typical exposure levels . Furthermore, it has been found in various natural sources, including certain fruits like Mangifera indica (mango), indicating its presence in natural biological systems .

The synthesis of p-tolyl acetate can be achieved through several methods:

- Esterification: The most common method involves reacting p-cresol with acetic anhydride or acetic acid in the presence of a strong acid catalyst (e.g., sulfuric acid) to yield p-tolyl acetate.

- Fries Rearrangement: As mentioned earlier, this method involves the rearrangement of p-tolyl acetate using aluminum chloride as a catalyst under specific conditions to produce different hydroxyketones.

- Transesterification: Another approach includes the transesterification of other esters with p-cresol under suitable catalytic conditions .

p-Tolyl acetate has diverse applications across various industries:

- Fragrance Industry: Due to its pleasant aroma, it is widely used in perfumes and scented products.

- Flavoring Agent: It serves as a flavoring agent in food products.

- Solvent: It is utilized as a solvent in chemical processes and formulations.

- Chemical Intermediate: p-Tolyl acetate acts as an intermediate in the synthesis of other organic compounds .

Studies on p-tolyl acetate have focused on its interactions with biological systems and consumer products. Its low toxicity profile suggests minimal risk when used within recommended concentrations in fragrances and cosmetics. Additionally, research has assessed its potential for skin sensitization, confirming that it does not exhibit significant allergenic properties .

Several compounds share structural similarities with p-tolyl acetate, including:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| o-Tolyl acetate | C₉H₁₀O₂ | Isomer with similar properties; different odor profile. |

| Ethyl acetate | C₄H₈O₂ | Common solvent; more volatile than p-tolyl acetate. |

| Methyl benzoate | C₈H₈O₂ | Used as a fragrance; different functional group arrangement. |

p-Tolyl acetate stands out due to its unique aromatic properties and lower volatility compared to ethyl acetate, making it more suitable for fragrance applications without rapid evaporation . Its distinct odor profile also differentiates it from other similar esters, contributing to its specific uses in flavoring and perfumery.

Reaction of p-Cresol with Acetyl Chloride

The direct O-acylation of p-cresol with acetyl chloride represents the most straightforward route to p-tolyl acetate. This reaction typically proceeds via a nucleophilic acyl substitution mechanism, where the phenolic oxygen attacks the electrophilic carbonyl carbon of acetyl chloride. Key studies demonstrate that the reaction rate is influenced by the electronic effects of substituents on the aromatic ring. For instance, competitive O-acylation experiments between phenol and p-cresol revealed a relative rate constant ($$k_{rel}$$) of 0.37–1.74, depending on the molar ratio of reactants [1]. The enhanced reactivity of p-cresol compared to phenol arises from the electron-donating methyl group, which increases the nucleophilicity of the phenolic oxygen [1].

A critical aspect of this reaction is its first-order dependency on phenol concentration, as evidenced by kinetic studies (Table 1). When the p-cresol-to-phenol ratio was varied from 1:1 to 4:1, the observed $$k_{rel}$$ values remained consistent with a mechanism involving a rate-determining step dominated by the nucleophilic attack of the phenoxide ion on acetyl chloride [1].

Table 1: Competitive O-acylation kinetics of phenol and p-cresol with acetyl chloride [1]

| Phenol:p-Cresol Ratio | Observed $$k_{rel}$$ | Theoretical $$k_{rel}$$ (1st-order) |

|---|---|---|

| 4:1 | 0.37 | 1.48 |

| 3:1 | 0.58 | 1.74 |

Role of Catalysts in Esterification

Traditional methods often employ acid catalysts to accelerate the acetylation process. While early procedures used mineral acids like sulfuric acid, contemporary approaches leverage controlled reaction conditions to minimize side reactions. The formation of an ion-pair intermediate between the phenoxide ion and the acylating agent has been proposed as a key mechanistic step, with the reaction occurring at the interface of organic and aqueous layers [1]. This hypothesis is supported by the negligible impact of solvent polarity on reaction rates in biphasic systems.

Advanced Catalytic Approaches

Zeolite-Catalyzed Reactions

Although zeolites are not explicitly documented in the provided sources for p-tolyl acetate synthesis, analogous esterification systems using aluminosilicate catalysts suggest potential applications. Metal-exchanged montmorillonite nanoclays, such as Al³⁺-montmorillonite, have shown remarkable efficacy in related esterifications, achieving yields exceeding 80% under optimized conditions [3]. These materials provide Brønsted and Lewis acid sites that facilitate proton transfer and stabilize transition states during acyl-oxygen bond formation.

Trifluoromethanesulfonic Acid (TfOH) Systems

The use of 1% TfOH in acetonitrile represents a significant advancement in O-acylation methodology. This catalytic system enables quantitative yields of p-tolyl acetate at ambient temperature (20°C) within one hour [2]. The superior performance of TfOH stems from its strong protonating ability, which enhances the electrophilicity of acetyl chloride while minimizing hydrolysis side reactions. A typical procedure involves:

- Dissolving p-cresol (0.28 mmol) and acetyl chloride (0.84 mmol) in TfOH/CH₃CN

- Stirring the mixture at 20°C for 60 minutes

- Quenching with cold water followed by ethyl acetate extraction [2]

This method’s efficiency is attributed to the synergistic combination of TfOH’s acidity and acetonitrile’s polar aprotic nature, which stabilizes charged intermediates.

Novel Synthetic Strategies

Multi-Component Reactions

Emerging approaches explore one-pot systems combining p-cresol, acetyl donors, and auxiliary reagents. While specific examples for p-tolyl acetate are not detailed in the literature reviewed, analogous esterification reactions using mixed anhydrides or in situ acyl transfer agents suggest promising directions. Such systems could potentially reduce step count and improve atom economy.

Photochemical and Radical Pathways

Radical-mediated acetylation remains largely unexplored for phenolic esters. However, UV-initiated processes using photoactive catalysts like eosin Y or transition-metal complexes may offer routes to bypass traditional activation barriers. Computational studies predict that visible-light-driven electron transfer could facilitate the generation of acylium ions under mild conditions, though experimental validation for p-tolyl acetate synthesis is currently lacking.

The Fries rearrangement of p-tolyl acetate represents a sophisticated acid-catalyzed transformation that has been extensively investigated using various heterogeneous catalytic systems. The conversion of p-tolyl acetate to hydroxyacetophenone products requires strong acid sites and appropriate pore structures to accommodate the bulky substrate molecules and facilitate the rearrangement process.

Zeolite-Based Catalysts (H-Beta, ZSM-5)

Performance Comparison and Activity Trends

H-Beta zeolites demonstrate superior catalytic performance in the Fries rearrangement of p-tolyl acetate compared to other zeolite frameworks. The catalytic activity follows the order: BEA > FAU > MOR > MFI > FER, with BEA(15) achieving the highest p-tolyl acetate conversion of 60% under optimized conditions. This exceptional performance is attributed to the large-pore structure of Beta zeolite (6.7 Å micropore diameter) which provides adequate space for the bulky p-tolyl acetate molecules to access the internal acid sites.

The selectivity to the desired product 2-hydroxy-5-methylacetophenone (AP2,5) correlates strongly with conversion, reaching 85% over BEA(15) zeolite. In contrast, MFI(15) zeolite exhibits limited conversion (6%) with lower selectivity (45%) due to shape-selective constraints imposed by its medium-pore structure (5.5 Å diameter).

Acid Site Density and Catalytic Activity

The relationship between acid site density and catalytic performance has been systematically investigated across different Si/Al ratios in BEA zeolites. The conversion of p-tolyl acetate increases proportionally with the concentration of Brønsted acid sites, as demonstrated by the series: BEA(12) > BEA(15) > BEA(90) > BEA(220). However, the turnover frequency per Brønsted acid site exhibits a maximum at Si/Al ratio of 90, reaching 37 h⁻¹ compared to 17 h⁻¹ for BEA(12).

Temperature-programmed surface reaction (TPSR) of n-propylamine reveals that BEA(15), FAU(15), and MFI(15) possess similar acid strengths, with propene evolution temperatures around 650-653 K. The weaker acid strength of MOR(10) (678 K) partially explains its inferior catalytic performance.

Shape Selectivity and Pore Size Effects

The molecular surface diameter of p-tolyl acetate (6.3 Å) closely approaches the channel dimensions of large-pore zeolites, creating significant shape-selective effects. Computational analysis reveals that the substrate fits within BEA (6.7 Å) and FAU (7.4 Å) channels but exceeds the dimensions of MFI pores (5.0-5.5 Å). This size compatibility explains why large-pore zeolites facilitate intramolecular rearrangement, while medium-pore zeolites primarily catalyze ester bond cleavage to form p-cresol.

Sulfated Zirconia and Heteropoly Acids

Sulfated Zirconia Catalytic Performance

Sulfated zirconia demonstrates genuine catalytic activity in the Fries rearrangement under solvent-free conditions. The catalyst exhibits ortho-selectivity with catalyst turnover numbers greater than 1, confirming its catalytic rather than stoichiometric nature. Phenyl benzoate undergoes rearrangement with 22% conversion after 4 hours at 150°C, yielding primarily ortho-substituted hydroxyketones.

The reusability of sulfated zirconia has been established through multiple reaction cycles. After thermal reactivation at elevated temperatures, the catalyst recovers its original activity, addressing the poisoning effects caused by product coordination. The ortho-to-para ratio reaches 50:1 under microwave heating conditions, demonstrating exceptional regioselectivity.

Heteropoly Acid Catalytic Systems

Heteropoly acids, particularly H₃PW₁₂O₄₀ (tungstophosphoric acid), exhibit remarkable catalytic activity in the Fries rearrangement of p-tolyl acetate. The acid strength hierarchy follows: H₃PW₁₂O₄₀ > H₄SiW₁₂O₄₀ ≥ H₃PMo₁₂O₄₀ > H₄SiMo₁₂O₄₀. This superior acid strength, ranging from -8.2 to -3.7 on the Hammett scale, surpasses conventional mineral acids and explains the enhanced catalytic performance.

Silica-supported heteropoly acids demonstrate improved handling characteristics while maintaining high activity. The acid strength decreases in the order: bulk HPA > silica-supported HPA > cesium salts, with the supported materials showing better recyclability. The reaction proceeds homogeneously in polar solvents but heterogeneously in non-polar media, allowing for catalyst recovery and reuse.

Comparative Analysis of Acid Strength and Selectivity

Acid Strength Correlation with Activity

The catalytic activity in p-tolyl acetate Fries rearrangement correlates strongly with acid strength, as evidenced by the superior performance of heteropoly acids over conventional solid acids. The heat of ammonia adsorption on H₃PW₁₂O₄₀ (865 K desorption temperature) significantly exceeds that of zeolites, explaining the enhanced catalytic activity. However, the accessibility of acid sites remains crucial, as evidenced by the poor performance of sol-gel HPA catalysts despite their high acid strength.

Selectivity Patterns and Mechanistic Implications

The selectivity patterns reveal distinct mechanistic pathways depending on the catalyst system. Sulfated zirconia exhibits pronounced ortho-selectivity, while zeolites show varied selectivity depending on pore structure and reaction conditions. The formation of p-cresol as a major side product indicates parallel ester bond cleavage, which becomes more prominent with increasing water content and polar solvents.

Large-pore zeolites demonstrate the ability to accommodate dimethylphenyl acetate derivatives, with molecular diameters ranging from 6.3 to 8.5 Å. The substrate scope decreases in the order: BEA > FAU > MFI, with only ortho-substituted hydroxyacetophenones formed from dimethyl-substituted substrates. This regioselectivity suggests that the bulky substrates approach the acid sites from specific orientations dictated by the zeolite pore geometry.

Mechanistic Insights

Thermal vs. Photochemical Pathways

Thermal Fries Rearrangement Mechanism

The thermal Fries rearrangement of p-tolyl acetate proceeds through a well-established carbocation mechanism involving Lewis acid catalysis. The reaction initiates with the coordination of aluminum chloride to the carbonyl oxygen of the acetate group, followed by polarization of the carbon-oxygen bond and formation of an acylium ion intermediate. The acylium ion subsequently attacks the aromatic ring through electrophilic aromatic substitution, yielding the rearranged products.

Temperature-dependent regioselectivity represents a hallmark of the thermal pathway. Low temperatures favor para-substitution (kinetic control) while high temperatures promote ortho-substitution (thermodynamic control). This temperature dependency arises from the relative stability of the coordination complexes formed between the Lewis acid and the products, with ortho-products forming more stable bidentate complexes.

Photochemical Fries Rearrangement Mechanism

The photochemical pathway operates through a fundamentally different mechanism involving homolytic bond cleavage. Upon UV irradiation, p-tolyl acetate undergoes photo-induced dissociation to generate phenoxy and acetyl radicals. These radical pairs remain constrained within the solvent cage, where they recombine to form cyclohexadienone intermediates that subsequently aromatize to yield the final products.

The photochemical mechanism exhibits several distinctive features compared to thermal processes. The reaction proceeds without external catalysts and shows different regioselectivity patterns. The quantum yield of the rearrangement decreases with increasing aromatic ring substitution, indicating that the photo-excitation efficiency depends on the electronic structure of the substrate.

Mechanistic Differentiation and Selectivity

The fundamental difference between thermal and photochemical pathways lies in the nature of the reactive intermediates. Thermal processes generate ionic species (acylium ions) that undergo electrophilic aromatic substitution, while photochemical processes produce neutral radical species that recombine through different pathways. This mechanistic distinction results in different product distributions and regioselectivities.

Kinetic studies reveal that thermal Fries rearrangement follows first-order kinetics with respect to p-tolyl acetate concentration, consistent with the unimolecular nature of the rearrangement. The activation energy varies with the catalyst system, with heteropoly acids generally exhibiting lower activation barriers due to their superior acid strength.

Role of Solvent Polarity and Water Content

Solvent Polarity Effects on Product Distribution

Solvent polarity exerts a profound influence on the product distribution in p-tolyl acetate Fries rearrangement. The selectivity to the desired acetophenone product (AP2,5) decreases dramatically with increasing solvent polarity, from 85% in n-decane to 10% in water. This trend correlates with the enhanced formation of p-cresol in polar solvents, indicating that solvent polarity favors the competitive ester bond cleavage pathway.

The solvent polarity effect can be rationalized through the stabilization of charged intermediates. Polar solvents preferentially stabilize the ionic species involved in ester hydrolysis, while non-polar solvents favor the intramolecular rearrangement pathway. The donor number of the solvent shows excellent correlation with the catalytic activity and product selectivity, providing a quantitative framework for solvent selection.

Water Content and Reaction Selectivity

Water content represents a critical parameter controlling the reaction selectivity. Pre-drying the catalyst under vacuum at 573 K results in 88% selectivity to AP2,5, while increasing water content progressively favors p-cresol formation. The H₂O:n-decane ratio directly correlates with the extent of ester bond cleavage, with complete conversion to p-cresol observed in aqueous media.

The detrimental effect of water arises from its ability to protonate the ester carbonyl group, facilitating nucleophilic attack by water molecules and leading to hydrolysis rather than rearrangement. Additionally, water competes with the substrate for acid sites, reducing the effective catalyst activity for the rearrangement pathway.

Mechanistic Implications of Solvent Effects

The solvent-dependent product distribution provides mechanistic insights into the reaction pathways. The parallel formation of AP2,5 and p-cresol indicates that both products arise from independent reaction channels rather than sequential processes. The inhibition effect observed upon p-cresol addition confirms that the phenolic product coordinates strongly with the acid sites, blocking further substrate access.

The solvent cage effect plays a crucial role in determining the reaction outcome. In non-polar solvents, the ion pairs remain associated longer, favoring intramolecular rearrangement. In polar solvents, the enhanced solvation promotes ion pair dissociation, leading to intermolecular reactions and side product formation. This solvent-dependent behavior explains the superior performance observed in apolar media for synthetic applications.

Substrate Substitution Effects

Methyl Group Positioning and Reactivity

Electronic Effects of Methyl Substitution

The positioning of methyl groups on the aromatic ring of phenyl acetate derivatives significantly influences the reactivity and selectivity of the Fries rearrangement. The para-methyl group in p-tolyl acetate exerts electron-donating effects through hyperconjugation and inductive mechanisms, activating the aromatic ring toward electrophilic substitution. This activation enhances the rate of intramolecular rearrangement compared to unsubstituted phenyl acetate.

The regioselectivity of the rearrangement depends critically on the methyl group position. For p-tolyl acetate, the rearrangement occurs exclusively at the ortho position relative to the hydroxyl group, yielding 2-hydroxy-5-methylacetophenone as the sole product under optimized conditions. This selectivity arises from the steric hindrance imposed by the methyl group, which blocks access to the para position.

Steric Effects and Reaction Pathways

Steric effects become increasingly important as the number of methyl substituents increases. The molecular surface diameter expands from 6.3 Å for p-tolyl acetate to 8.5 Å for trimethyl-substituted derivatives, with each additional methyl group contributing approximately 1 Å to the molecular dimensions. This size increase directly impacts the accessibility of the substrate to the zeolite micropore systems.

The steric environment around the acetate group influences the reaction mechanism. In cases where the acetate group is flanked by methyl substituents, the approach of the acylium ion to the aromatic ring becomes geometrically constrained, favoring specific regioisomers. This steric control explains why dimethylphenyl acetates yield exclusively ortho-substituted products in the presence of large-pore zeolites.

Reactivity Patterns and Substrate Scope

The substrate scope investigation reveals distinct reactivity patterns depending on the zeolite framework. BEA zeolites demonstrate the broadest substrate scope, successfully converting dimethylphenyl acetates with molecular diameters up to 7.3 Å. The conversion decreases in the order: 2,4-dimethylphenyl acetate > 3,4-dimethylphenyl acetate > 2,3-dimethylphenyl acetate > 3,5-dimethylphenyl acetate, reflecting the combined influence of electronic and steric effects.

FAU zeolites show similar substrate tolerance but with generally lower conversions. The larger pore diameter of FAU (7.4 Å) compared to BEA (6.7 Å) might suggest better accessibility, but the lower activity indicates that other factors, such as acid site strength and distribution, play crucial roles. MFI zeolites exhibit severe substrate limitations, with no detectable conversion of dimethylphenyl acetates due to pore size constraints.

Dimethylphenyl Acetate Derivatives

Substrate Accessibility and Pore Size Constraints

The conversion of dimethylphenyl acetate derivatives provides insight into the relationship between molecular size and zeolite pore accessibility. Computational analysis reveals that the molecular surface diameters of these substrates (7.3 Å) closely approach the maximum channel dimensions of large-pore zeolites. This size compatibility creates a scenario where the reaction likely occurs at the pore mouths rather than within the internal channel system.

The accessibility constraints become apparent when comparing the performance of different zeolite frameworks. BEA zeolites achieve conversions ranging from 35-50% for dimethylphenyl acetates, while FAU zeolites show variable performance (5-40% conversion) depending on the substitution pattern. The complete absence of conversion over MFI zeolites confirms that the substrate dimensions exceed the pore aperture limits.

Regioselectivity and Product Distribution

Dimethylphenyl acetate derivatives exhibit remarkable regioselectivity in the Fries rearrangement, yielding exclusively ortho-substituted hydroxyacetophenones. The selectivity to the desired products ranges from 57-79% over BEA zeolites, with the highest selectivity observed for 3,4-dimethylphenyl acetate (79%). This regioselectivity pattern suggests that the steric environment created by the methyl substituents directs the acylium ion attack to the least hindered position.

The product distribution analysis reveals that no para-substituted products are formed from dimethylphenyl acetates, contrasting with the behavior of simpler substrates like phenyl acetate. This exclusive ortho-selectivity indicates that the additional methyl groups create sufficient steric hindrance to completely block the para pathway. The absence of rearrangement products from 3,5-dimethylphenyl acetate over most catalysts suggests that both ortho positions must be accessible for the reaction to proceed.

Framework-Dependent Catalytic Behavior

The catalytic behavior of dimethylphenyl acetate derivatives shows strong framework dependence. BEA zeolites consistently outperform FAU zeolites in terms of both conversion and selectivity, despite the larger pore diameter of FAU. This performance difference may arise from the three-dimensional channel system of BEA, which provides multiple pathways for substrate access and product desorption.

The framework-dependent effects extend to the product selectivity patterns. While both BEA and FAU zeolites produce exclusively ortho-substituted products from dimethylphenyl acetates, the yield distribution varies significantly. BEA zeolites show more uniform activity across different substitution patterns, while FAU zeolites exhibit pronounced sensitivity to the methyl group positioning.

Physical Description

XLogP3

Boiling Point

Density

LogP

2.11

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Use Classification

Agrochemicals -> Repellants

Flavoring Agents -> JECFA Flavorings Index

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes